molecular formula C20H20N2O4S B2393839 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034423-77-1

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2393839
CAS No.: 2034423-77-1
M. Wt: 384.45
InChI Key: XSMVFXKVBZNPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a thiophene ring, a benzoyl group, a piperidine ring, and a morpholine-3,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, such as binding to enzymes or receptors, modulating their activity, and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is unique due to its combination of a thiophene ring, a benzoyl group, a piperidine ring, and a morpholine-3,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-18-11-26-12-19(24)22(18)17-5-8-21(9-6-17)20(25)15-3-1-14(2-4-15)16-7-10-27-13-16/h1-4,7,10,13,17H,5-6,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVFXKVBZNPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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